Cas no 2172566-82-2 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-3-methylpiperidine-4-carboxylic acid)

1-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-3-methylpiperidine-4-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a 3-methylpiperidine-4-carboxylic acid scaffold, offering conformational rigidity, while the Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The presence of a hydroxyl group enhances solubility and provides a handle for further functionalization. This derivative is particularly useful in constructing constrained peptide backbones or introducing sterically defined motifs, making it valuable for medicinal chemistry and biochemical research. Its stability under typical SPPS conditions and selective deprotection properties contribute to efficient incorporation into complex peptide sequences.
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-3-methylpiperidine-4-carboxylic acid structure
2172566-82-2 structure
Product Name:1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-3-methylpiperidine-4-carboxylic acid
CAS No:2172566-82-2
MF:C26H30N2O6
MW:466.526207447052
CID:6362287
PubChem ID:165762876
Update Time:2025-10-31

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-3-methylpiperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-3-methylpiperidine-4-carboxylic acid
    • 2172566-82-2
    • 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-3-methylpiperidine-4-carboxylic acid
    • EN300-1535739
    • Inchi: 1S/C26H30N2O6/c1-16-14-28(11-10-18(16)25(31)32)24(30)12-17(29)13-27-26(33)34-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,16-18,23,29H,10-15H2,1H3,(H,27,33)(H,31,32)
    • InChI Key: GQYLXJFGBBWHAE-UHFFFAOYSA-N
    • SMILES: OC(C1CCN(C(CC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)O)=O)CC1C)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 116Ų

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-3-methylpiperidine-4-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1535739-0.05g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-3-methylpiperidine-4-carboxylic acid
2172566-82-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1535739-0.1g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-3-methylpiperidine-4-carboxylic acid
2172566-82-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1535739-0.25g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-3-methylpiperidine-4-carboxylic acid
2172566-82-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1535739-0.5g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-3-methylpiperidine-4-carboxylic acid
2172566-82-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1535739-1.0g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-3-methylpiperidine-4-carboxylic acid
2172566-82-2
1g
$3368.0 2023-06-05
Enamine
EN300-1535739-2.5g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-3-methylpiperidine-4-carboxylic acid
2172566-82-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1535739-5.0g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-3-methylpiperidine-4-carboxylic acid
2172566-82-2
5g
$9769.0 2023-06-05
Enamine
EN300-1535739-10.0g
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-3-methylpiperidine-4-carboxylic acid
2172566-82-2
10g
$14487.0 2023-06-05
Enamine
EN300-1535739-50mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-3-methylpiperidine-4-carboxylic acid
2172566-82-2
50mg
$2829.0 2023-09-26
Enamine
EN300-1535739-100mg
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]-3-methylpiperidine-4-carboxylic acid
2172566-82-2
100mg
$2963.0 2023-09-26

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-3-methylpiperidine-4-carboxylic acid Related Literature

Additional information on 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-3-methylpiperidine-4-carboxylic acid

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-3-methylpiperidine-4-carboxylic acid: A Novel Compound with Potential in Drug Discovery and Biomedical Applications

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-3-methylpiperidine-4-carboxylic acid is a complex organic molecule with a unique structural framework that combines multiple functional groups, including fluoren-9-yl and methoxycarbonyl moieties. This compound, with the CAS number 2172566-82-2, represents a promising candidate in the field of synthetic chemistry and medicinal research due to its potential pharmacological properties and versatile chemical structure. The molecule's design incorporates a 3-hydroxybutanoyl chain, a 3-methylpiperidine ring system, and a 4-carboxylic acid functional group, which collectively contribute to its biological activity and chemical reactivity.

Recent advances in medicinal chemistry have highlighted the importance of fluoren-9-yl derivatives in drug development, particularly for their ability to modulate protein-protein interactions and enhance drug delivery systems. The methoxycarbonyl group in this compound likely plays a critical role in stabilizing the molecule's conformation and improving its solubility in aqueous environments. Additionally, the presence of a 3-hydroxybutanoyl chain introduces hydrophilic characteristics, which may be beneficial for targeting specific biological pathways or cellular compartments.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated that compounds with similar structural features exhibit potent anti-inflammatory and anti-cancer activities. The 3-methylpiperidine ring system is believed to contribute to the molecule's ability to interact with G-protein-coupled receptors (GPCRs) and ion channels, which are key targets in the development of therapeutics for neurological and cardiovascular disorders. The 4-carboxylic acid functional group further enhances the molecule's potential for conjugation with other bioactive moieties, enabling the design of multifunctional drug delivery systems.

The synthesis of this compound involves a multi-step process that combines advanced organic reactions and functional group manipulation. A notable challenge in its preparation is the selective coupling of the fluoren-9-yl and methoxycarbonyl moieties without disrupting the integrity of the 3-hydroxybutanoyl chain. Recent studies have shown that the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can effectively achieve this goal while maintaining high stereochemical control.

Applications of this compound in biomedical research are expanding rapidly. In the field of peptide mimetics, its structure resembles certain natural peptides that exhibit antimicrobial and antiviral properties. The 3-hydroxybutanoyl chain may mimic the hydrophilic regions of peptides, while the 4-carboxylic acid group could serve as a site for further modification to enhance bioavailability. Additionally, the fluoren-3-yl moiety has been explored for its potential in drug conjugation strategies, such as antibody-drug conjugates (ADCs), where it can act as a linker for targeting specific cells or tissues.

Recent breakthroughs in computational drug design have further advanced the understanding of this compound's potential. Molecular dynamics simulations and docking studies have revealed that the methoxycarbonyl and 3-hydroxybutanoyl groups may form hydrogen bonds with key residues in target proteins, such as serine and threonine residues in enzymatic active sites. This interaction could explain the compound's ability to inhibit specific enzymes involved in disease progression, making it a candidate for the development of targeted therapies.

Despite its promising properties, the synthesis and application of this compound face several challenges. One major issue is the potential for stereochemical complications during the formation of the 3-methylpiperidine ring, which could lead to the formation of undesired isomers with altered biological activity. Additionally, the fluoren-9-yl moiety may introduce steric hindrance, affecting the molecule's ability to interact with certain biological targets. Ongoing research is focused on optimizing synthetic pathways and introducing protective groups to mitigate these challenges.

Overall, 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-3-methylpiperidine-4-carboxylic acid represents a significant advancement in the field of synthetic organic chemistry and medicinal research. Its unique structural features and potential pharmacological properties make it a valuable candidate for further exploration in the development of novel therapeutics. As research in this area continues to evolve, this compound may play a pivotal role in addressing complex medical challenges through innovative drug design and delivery strategies.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司